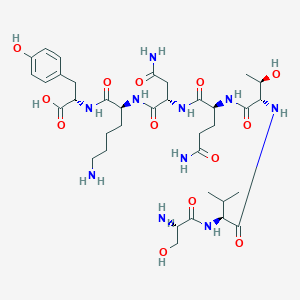![molecular formula C15H21NO B14188805 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol CAS No. 922191-55-7](/img/structure/B14188805.png)
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The but-3-en-1-yl group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.
Formation of the Phenolic Group: The phenolic group is introduced via electrophilic aromatic substitution, often using phenol as the starting material.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: To ensure high yield and purity, catalytic hydrogenation may be employed.
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated phenols and amines.
Aplicaciones Científicas De Investigación
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}aniline: Similar structure but with an aniline group instead of a phenol group.
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to the presence of both phenolic and amino functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
Número CAS |
922191-55-7 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
2-[(2S)-2-(but-3-enylamino)pent-4-en-2-yl]phenol |
InChI |
InChI=1S/C15H21NO/c1-4-6-12-16-15(3,11-5-2)13-9-7-8-10-14(13)17/h4-5,7-10,16-17H,1-2,6,11-12H2,3H3/t15-/m0/s1 |
Clave InChI |
OXHDQMDHGORXDZ-HNNXBMFYSA-N |
SMILES isomérico |
C[C@](CC=C)(C1=CC=CC=C1O)NCCC=C |
SMILES canónico |
CC(CC=C)(C1=CC=CC=C1O)NCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)





![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
